N1-(4-fluorobenzyl)-N2-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)oxalamide
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Overview
Description
N1-(4-fluorobenzyl)-N2-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)oxalamide is a complex organic compound characterized by the presence of fluorobenzyl, furan, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluorobenzyl)-N2-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)oxalamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled through various reaction mechanisms such as Suzuki–Miyaura coupling . The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(4-fluorobenzyl)-N2-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for coupling reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the original compound.
Scientific Research Applications
N1-(4-fluorobenzyl)-N2-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)oxalamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: Its unique properties may find applications in materials science and the development of new industrial chemicals.
Mechanism of Action
The mechanism of action of N1-(4-fluorobenzyl)-N2-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxalamide derivatives and compounds containing fluorobenzyl, furan, and thiophene groups. Examples include:
- N1-(4-chlorobenzyl)-N2-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)oxalamide
- N1-(4-methylbenzyl)-N2-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)oxalamide
Uniqueness
N1-(4-fluorobenzyl)-N2-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)oxalamide is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S/c20-15-3-1-13(2-4-15)11-22-19(24)18(23)21-9-7-16-5-6-17(26-16)14-8-10-25-12-14/h1-6,8,10,12H,7,9,11H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOJEVSYIOGXNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(=O)NCCC2=CC=C(S2)C3=COC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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